molecular formula C18H22N4O2 B2926876 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea CAS No. 2034445-44-6

1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Cat. No. B2926876
CAS RN: 2034445-44-6
M. Wt: 326.4
InChI Key: VPUTWCMZTCLWJT-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea, also known as BPC-157, is a synthetic peptide that is derived from a naturally occurring protein in the human body. It has been extensively studied for its potential therapeutic properties, particularly in the field of regenerative medicine.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is not yet fully understood. However, it is believed to work by promoting the formation of new blood vessels, increasing the production of growth factors, and reducing inflammation.
Biochemical and Physiological Effects:
1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to promote the healing of various tissues, including muscle, bone, and tendon. It has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to increase the production of growth factors and promote the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to using 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea in lab experiments. For example, it can be difficult to determine the optimal dosage and administration route, and there may be variability in the results obtained from different animal models.

Future Directions

There are a number of future directions for research on 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea. One area of interest is the potential use of 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea in the treatment of various musculoskeletal injuries and disorders, such as osteoarthritis and tendinopathy. Another area of interest is the potential use of 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea in the treatment of inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea and to determine the optimal dosage and administration route for therapeutic use.
Conclusion:
In conclusion, 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a synthetic peptide that has been extensively studied for its potential therapeutic properties, particularly in the field of regenerative medicine. It has been shown to promote the healing of various tissues, including muscle, bone, and tendon, and to have anti-inflammatory and analgesic effects. While there are some limitations to using 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea in lab experiments, it has a number of advantages and holds promise for future therapeutic use.

Synthesis Methods

1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is synthesized through a solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea has been extensively studied for its potential therapeutic properties, particularly in the field of regenerative medicine. It has been shown to promote the healing of various tissues, including muscle, bone, and tendon. It has also been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

1-benzyl-3-(4-pyrimidin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(21-13-14-5-2-1-3-6-14)22-15-7-9-16(10-8-15)24-18-19-11-4-12-20-18/h1-6,11-12,15-16H,7-10,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUTWCMZTCLWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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